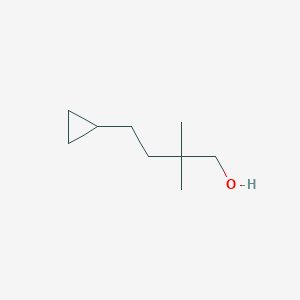

4-Cyclopropyl-2,2-dimethylbutan-1-ol

Beschreibung

4-Cyclopropyl-2,2-dimethylbutan-1-ol is a tertiary alcohol characterized by a cyclopropyl substituent at the fourth carbon and two methyl groups at the second carbon of the butanol backbone. Comparative analysis with structurally related compounds provides insights into its likely behavior.

Eigenschaften

Molekularformel |

C9H18O |

|---|---|

Molekulargewicht |

142.24 g/mol |

IUPAC-Name |

4-cyclopropyl-2,2-dimethylbutan-1-ol |

InChI |

InChI=1S/C9H18O/c1-9(2,7-10)6-5-8-3-4-8/h8,10H,3-7H2,1-2H3 |

InChI-Schlüssel |

NJTXUBYQJHIYON-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CCC1CC1)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2,2-dimethylbutan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with 2,2-dimethylbutanol in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts such as palladium or nickel may be employed to enhance reaction efficiency and selectivity. The use of advanced purification techniques, including distillation and chromatography, ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropyl-2,2-dimethylbutan-1-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: Ketones, Aldehydes

Reduction: Alcohols, Alkanes

Substitution: Alkyl halides, Ethers

Wissenschaftliche Forschungsanwendungen

4-Cyclopropyl-2,2-dimethylbutan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals

Wirkmechanismus

The mechanism of action of 4-Cyclopropyl-2,2-dimethylbutan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their stability and activity. These interactions can lead to various biological effects, including modulation of metabolic pathways and cellular signaling .

Vergleich Mit ähnlichen Verbindungen

2,2-Dimethylbutan-1-ol

- Molecular Formula : C₆H₁₄O

- Molar Mass : 102.17 g/mol

- Key Properties :

- Exhibits solid-state polymorphism and glass-forming behavior, as observed via adiabatic calorimetry and dielectric spectroscopy .

- Hydrogen bonding in clusters (dimers, trimers) dominates its vibrational spectra, with distinct low-temperature glassy and crystalline phases .

- Far-infrared spectroscopy reveals torsional and deformation modes sensitive to molecular packing .

2,3-Dimethylbutan-2-ol

Methyl 4-Cyclopropyl-2,4-dioxobutanoate

- Molecular Formula : C₈H₁₀O₄

- Molar Mass : 170.16 g/mol

- Key Differences :

Thermophysical and Dynamic Properties

Spectroscopic and Computational Insights

Vibrational Modes :

- For 2,2-dimethylbutan-1-ol, DFT calculations predict OH-stretching modes at ~3200–3600 cm⁻¹, with cyclopropane substitution likely shifting these bands due to electronic effects .

- Cyclopropyl ring vibrations (e.g., C-C bending ~800–1000 cm⁻¹) may introduce additional spectral features absent in linear-chain analogues.

Relaxation Dynamics :

- The cyclopropyl group’s rigidity could slow molecular reorientation, akin to the double glass-forming behavior observed in antiferroelectric liquid crystals .

Biologische Aktivität

4-Cyclopropyl-2,2-dimethylbutan-1-ol is a cyclopropyl-containing alcohol that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and biochemistry.

- Molecular Formula : C₈H₁₄O

- Molecular Weight : 130.20 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research on this compound indicates potential activities in several areas:

- Antimicrobial Activity : Studies suggest that cyclopropyl derivatives exhibit antimicrobial properties. The unique structural features of cyclopropyl groups may enhance the interaction with microbial enzymes or receptors, leading to effective inhibition of growth.

- Anticancer Properties : Preliminary studies indicate that compounds with cyclopropyl moieties can affect cancer cell proliferation. The mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.

- Neurological Effects : Some derivatives have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Antimicrobial Studies

In a study examining various cyclopropyl alcohols, this compound demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was reported at 32 µg/mL, indicating a moderate level of effectiveness compared to standard antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control (Amoxicillin) | 8 | Staphylococcus aureus |

Anticancer Research

A recent investigation into the anticancer properties of cyclopropyl alcohols revealed that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 25 µM. This suggests that the compound could disrupt cellular processes critical for cancer cell survival.

Neurological Studies

Research focusing on the neuroprotective effects of cyclopropyl derivatives indicated that this compound may enhance GABAergic neurotransmission. In vitro assays demonstrated an increase in GABA receptor activation, which could be beneficial for conditions like anxiety and epilepsy.

The biological activities of this compound are likely mediated through its ability to interact with specific protein targets:

- Antimicrobial Mechanism : The compound may inhibit bacterial enzyme activity by binding to active sites or disrupting membrane integrity.

- Anticancer Mechanism : It may induce apoptosis in cancer cells by activating caspase pathways or inhibiting growth factor signaling.

- Neurological Mechanism : The enhancement of GABAergic activity suggests that it may modulate ion channel activity or receptor sensitivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.